Bitolterol is derived from the chemical modification of naturally occurring compounds and belongs to the class of adrenergic agonists, specifically targeting beta-2 adrenergic receptors. The compound's development aimed to enhance selectivity and reduce side effects compared to non-selective adrenergic agents .
The synthesis of Bitolterol involves a two-step reaction process:
Bitolterol has a complex molecular structure characterized by a molecular formula of and a molecular weight of approximately 461.5 g/mol. The structure features:
The three-dimensional structure can be visualized using molecular modeling software, allowing for insights into potential binding sites on beta-adrenergic receptors .
Bitolterol primarily participates in reactions typical of beta-adrenergic agonists:
Bitolterol acts primarily as an agonist at beta-2 adrenergic receptors located on airway smooth muscle cells. Upon binding:
Bitolterol exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 461.5 g/mol |
Physical Appearance | Off-white solid |
Flash Point | 341.2 °C |
Water Solubility | 0.00048 mg/mL |
Octanol/Water Partition Coefficient | 5.8 |
Chiral Centers | 1 |
These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) .
Bitolterol was primarily utilized in clinical settings for:
Despite its withdrawal from the market, research continues into its potential applications in other therapeutic areas due to its unique mechanism as a beta-2 agonist . Additionally, there are ongoing studies exploring its role in novel therapeutic contexts such as viral infections .
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0